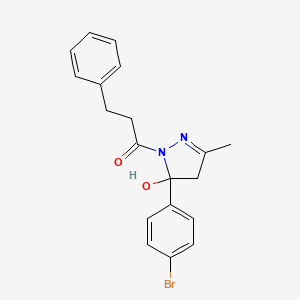
1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine, also known as 4-FBP, is a chemical compound that belongs to the piperazine family. It is a psychoactive substance that has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine include increased levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood, cognition, and motivation. It has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine in lab experiments include its high potency and selectivity for the serotonin transporter and the sigma-1 receptor, which makes it a valuable tool for studying these targets. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and caution should be taken when handling and administering it.
Future Directions
For research on 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine include further studies on its mechanism of action and its potential therapeutic applications. It may also be useful to explore its effects on other neurotransmitter systems and to investigate its potential as a treatment for other psychiatric disorders. Additionally, studies on the safety and toxicity of 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine are needed to determine its suitability for clinical use.
Conclusion
In conclusion, 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine is a psychoactive compound that has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, which makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand its effects and potential uses.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine involves the reaction between 4-fluorobenzoyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine as a white crystalline powder with a melting point of 126-128°C.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-(2-phenylethyl)piperazine has been used in scientific research to study its potential therapeutic applications. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, which makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-8-6-17(7-9-18)19(23)22-14-12-21(13-15-22)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKVWTKVPMQYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)